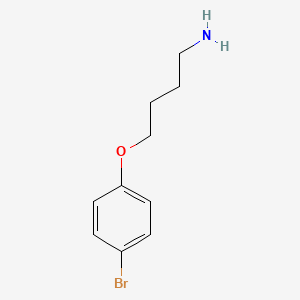

4-(4-Bromophenoxy)butan-1-amine

Overview

Description

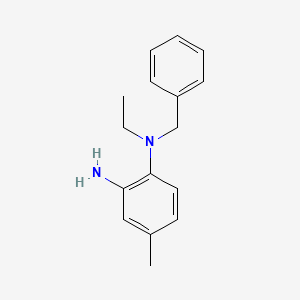

“4-(4-Bromophenoxy)butan-1-amine” is a chemical compound with the molecular formula C10H14BrNO . It has a molecular weight of 244.13 g/mol . The IUPAC name for this compound is 4-(4-bromophenoxy)butan-1-amine .

Synthesis Analysis

The synthesis of compounds similar to “4-(4-Bromophenoxy)butan-1-amine” has been reported in the literature . For instance, transaminases have been used for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenoxy)butan-1-amine” includes a bromophenoxy group attached to a butan-1-amine . The InChI string isInChI=1S/C10H14BrNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8,12H2 . The Canonical SMILES is C1=CC(=CC=C1OCCCCN)Br . Chemical Reactions Analysis

While specific chemical reactions involving “4-(4-Bromophenoxy)butan-1-amine” are not available in the retrieved data, amines in general can undergo a variety of chemical reactions. These include reactions with acids to form ammonium salts, reactions with alkyl halides to form secondary, tertiary amines and quaternary ammonium salts, and reactions with nitrous acid to form diazonium salts .Physical And Chemical Properties Analysis

The compound “4-(4-Bromophenoxy)butan-1-amine” has several computed properties . It has a XLogP3 value of 2.5, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has one hydrogen bond donor and two hydrogen bond acceptors. The compound has five rotatable bonds, and its topological polar surface area is 35.2 Ų .Mechanism of Action

Amines can participate in a variety of reactions, including nucleophilic substitutions, eliminations, and acid-base reactions. They are often involved in the formation of various types of bonds, including amide, ester, and ether bonds .

In terms of pharmacokinetics, the properties of amines can vary widely depending on their structure and the presence of other functional groups. Some amines may be readily absorbed and distributed in the body, while others may be rapidly metabolized or excreted .

The action environment of amines can also vary. Factors such as pH, temperature, and the presence of other substances can influence the reactivity and stability of amines .

properties

IUPAC Name |

4-(4-bromophenoxy)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTVWJMQGCYIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Ethoxyphenyl)methoxy]benzoic acid](/img/structure/B1386187.png)

![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)

![{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1386197.png)

![N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386203.png)

![6-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B1386210.png)